N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a benzene ring substituted with a phenoxyphenylmethyl group and two amino groups at the 1 and 2 positions. It is a white solid that is soluble in organic solvents and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine typically involves a multi-step process. One common method starts with the reaction of 4-phenoxybenzyl chloride with benzene-1,2-diamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N1-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br~2~) or sulfuric acid (H~2~SO~4~).
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of N1-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity and thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-diamine: A simpler aromatic diamine with similar reactivity.
4-Phenoxybenzylamine: Contains the phenoxyphenylmethyl group but lacks the second amino group.
N~1~-Phenylbenzene-1,2-diamine: Similar structure but with a phenyl group instead of a phenoxyphenylmethyl group.
Uniqueness
N~1~-[(4-Phenoxyphenyl)methyl]benzene-1,2-diamine is unique due to the presence of both the phenoxyphenylmethyl group and the two amino groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets and makes it a valuable compound for various applications.
Properties
CAS No. |
105365-72-8 |
---|---|
Molecular Formula |
C19H18N2O |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
2-N-[(4-phenoxyphenyl)methyl]benzene-1,2-diamine |
InChI |
InChI=1S/C19H18N2O/c20-18-8-4-5-9-19(18)21-14-15-10-12-17(13-11-15)22-16-6-2-1-3-7-16/h1-13,21H,14,20H2 |
InChI Key |
OJKLROQYWREYDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=CC=CC=C3N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.